molecular formula C30H25ClO6 B14104009 [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

[4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B14104009
M. Wt: 517.0 g/mol
InChI Key: SWGBCBVFGPXRNN-UHFFFAOYSA-N
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Description

[4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the 3-chlorophenoxy intermediate: This involves the reaction of 3-chlorophenol with an appropriate reagent to introduce the phenoxy group.

    Synthesis of the hexahydrocyclopenta[b]furan ring: This step involves cyclization reactions under controlled conditions to form the hexahydrocyclopenta[b]furan ring.

    Coupling reactions: The final step involves coupling the intermediates to form the target compound. This typically requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The phenoxy and phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes and for the development of new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its interactions with biological targets can be exploited to develop treatments for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy and phenyl derivatives with comparable structures. Examples include:

    [4-(3-Chlorophenoxy)-3-oxobut-1-enyl] derivatives: These compounds share the phenoxy and oxobut-1-enyl groups but differ in other parts of their structure.

    Hexahydrocyclopenta[b]furan derivatives: These compounds share the hexahydrocyclopenta[b]furan ring but have different substituents.

Uniqueness

The uniqueness of [4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C30H25ClO6

Molecular Weight

517.0 g/mol

IUPAC Name

[4-[4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C30H25ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2

InChI Key

SWGBCBVFGPXRNN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl

Origin of Product

United States

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